Florbetapir - 938435-69-9

Florbetapir

Catalog Number: EVT-268181
CAS Number: 938435-69-9
Molecular Formula: C20H25FN2O3
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Florbetapir, also known as 18F-AV-45, is a radiopharmaceutical agent specifically designed for Positron Emission Tomography (PET) imaging. [] It belongs to the class of amyloid-β (Aβ) imaging agents and plays a crucial role in scientific research focused on Alzheimer's disease (AD) and other neurological conditions associated with Aβ pathology. []

Florbetapir is not naturally occurring; it is synthesized for use in research and medical imaging. [] Its primary function in scientific research is to enable the visualization and quantification of Aβ plaques in the brains of living subjects, providing insights into the presence and distribution of AD-related pathology. [, ]

Synthesis Analysis

The synthesis of Florbetapir involves a nucleophilic radiofluorination reaction. [] This process typically takes approximately 60 minutes and results in a decay-corrected yield of 20%–40%. [] The specific activity of the synthesized Florbetapir usually exceeds 100 Ci/mmol. []

Molecular Structure Analysis

The primary chemical reaction associated with Florbetapir is its binding to Aβ fibrils. This binding is characterized by a dissociation constant (Kd) of 3.7 ± 0.3 nmol/L, as determined from brain tissue of AD patients. [] The maximum binding capacity (Bmax) of Florbetapir to Aβ fibrils is 8800 ± 1600 fmol/mg protein. []

Mechanism of Action

Florbetapir functions by binding specifically to Aβ plaques in the brain. [, , ] Following intravenous administration, Florbetapir rapidly crosses the blood-brain barrier and binds to Aβ aggregates. [] This binding allows for the detection of Aβ plaques using PET imaging, as the radioactive fluorine-18 isotope emits positrons that are detected by the scanner. [, ]

Physical and Chemical Properties Analysis

Florbetapir exhibits favorable pharmacokinetic properties for PET imaging. It demonstrates rapid brain penetration and washout, enabling imaging within a convenient timeframe after administration. [] The effective dose for a typical 370 MBq dose is 7 mSv. [] Biodistribution studies in humans indicate that Florbetapir is primarily excreted through the hepatobiliary system. []

Applications

A. Detection and Quantification of Amyloid-β Plaques: Florbetapir PET imaging is widely employed to detect and quantify Aβ plaques in the brains of living subjects. [, , ] This enables researchers to study the relationship between Aβ deposition and cognitive function, disease progression, and treatment response. [, ]

B. Differential Diagnosis of Dementia: Florbetapir PET imaging can assist in differentiating AD from other forms of dementia, such as frontotemporal dementia (FTD), by identifying the presence or absence of Aβ pathology. [, , ] This information is crucial for accurate diagnosis and appropriate patient management. [, ]

C. Monitoring Disease Progression: Longitudinal Florbetapir PET studies allow researchers to monitor the progression of Aβ deposition over time. [, , ] This helps in understanding the natural history of AD and evaluating the effectiveness of potential disease-modifying therapies. [, ]

D. Investigating the Role of Aβ in Cognitive Impairment: Florbetapir PET imaging is used to explore the relationship between Aβ accumulation and cognitive decline, even in individuals with normal cognition or mild cognitive impairment. [, , , ] This research helps to clarify the role of Aβ in the pathogenesis of AD and identify individuals at risk of developing dementia.

E. Studying Other Neurological Conditions: Florbetapir PET imaging is increasingly being investigated in other neurological conditions, such as Parkinson's disease dementia and cerebral amyloid angiopathy, where Aβ deposition may play a role. [, , ] This expands the potential applications of Florbetapir beyond AD research.

Future Directions

A. Development of Improved Amyloid Imaging Agents: Efforts are underway to develop amyloid imaging agents with enhanced properties, such as higher binding affinity, faster kinetics, and lower radiation exposure. [] Such advancements could further improve the sensitivity and specificity of amyloid PET imaging.

B. Combining Florbetapir with Other Biomarkers: Combining Florbetapir PET imaging with other biomarkers, such as tau imaging, cerebrospinal fluid analysis, and genetic testing, could provide a more comprehensive understanding of AD pathology and enable earlier and more accurate diagnosis. []

C. Exploring New Applications of Florbetapir PET Imaging: Further research is needed to explore the potential of Florbetapir PET imaging in other neurological and systemic diseases where Aβ deposition may be implicated. [, ]

D. Evaluating the Impact of Florbetapir PET Imaging on Patient Management: Research is necessary to assess the clinical utility and cost-effectiveness of Florbetapir PET imaging in real-world settings and determine its impact on patient management decisions and outcomes. []

Pittsburgh Compound B (PiB)

Compound Description: 11C-Pittsburgh Compound B (11C-PiB) is a PET radioligand used in research to image amyloid-β (Aβ) plaques in the brain. Similar to Florbetapir, it binds to fibrillar Aβ. []

Fluorodeoxyglucose (FDG)

Compound Description: 18F-Fluorodeoxyglucose (18F-FDG) is a radioactive glucose analog used in PET imaging to visualize glucose metabolism. [, ] In the context of Alzheimer's disease, reduced FDG uptake often reflects neuronal dysfunction and is considered a hallmark of the disease. [, ]

Relevance: While not structurally related to Florbetapir, FDG serves as a comparative imaging agent in Alzheimer's disease research. [, ] Studies investigate the combined use of Florbetapir (for amyloid imaging) and FDG (for metabolic activity) to enhance diagnostic accuracy and understand disease progression. [, ] One study found that FDG might be a superior indicator of cognitive performance compared to Florbetapir in evaluating Alzheimer's disease and Mild Cognitive Impairment (MCI). [] This finding highlights the complementary roles of amyloid and metabolic imaging in dementia research, with Florbetapir providing information on amyloid burden and FDG offering insights into neuronal function. []

Amyloid-β (Aβ)

Compound Description: Amyloid-β (Aβ) is a peptide that plays a central role in the pathogenesis of Alzheimer's disease. [, , , ] Aβ aggregates to form plaques in the brain, a hallmark of Alzheimer's disease. [, , , ] Different forms of Aβ exist, including soluble oligomers and insoluble fibrils, each potentially contributing to disease progression. [, , , ]

Relevance: Florbetapir is designed to specifically bind to fibrillar Aβ in the brain. [, , , ] This binding allows for the visualization and quantification of amyloid plaques in living patients, aiding in the diagnosis and understanding of Alzheimer's disease. [, , , ] Research using Florbetapir has shown correlations between its uptake in the brain and post-mortem measures of Aβ plaque density, validating its use as an amyloid imaging agent. [, ]

Properties

CAS Number

938435-69-9

Product Name

Florbetapir

IUPAC Name

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+

InChI Key

YNDIAUKFXKEXSV-NSCUHMNNSA-N

SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF

Solubility

Soluble in DMSO

Synonyms

AV45; AV 45; AV-45; Flobetapir

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.